molecular formula C13H11F2NO2 B13667026 Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

Katalognummer: B13667026
Molekulargewicht: 251.23 g/mol
InChI-Schlüssel: YSRGYOQTZWYTNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-difluorobromobenzene with a pyrrole derivative. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow systems and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Eigenschaften

Molekularformel

C13H11F2NO2

Molekulargewicht

251.23 g/mol

IUPAC-Name

methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H11F2NO2/c1-7-5-11(16-12(7)13(17)18-2)8-3-4-9(14)10(15)6-8/h3-6,16H,1-2H3

InChI-Schlüssel

YSRGYOQTZWYTNR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC(=C1)C2=CC(=C(C=C2)F)F)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.